N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Description
N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a synthetic acrylamide derivative characterized by a (Z)-configured α,β-unsaturated ketone backbone. Its structure includes a furan-2-yl group at the C1 position, a 2-methoxyethylamino substituent at the C3 position, and a 4-methylbenzamide moiety at the N-terminus.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-7-14(8-6-13)17(21)20-16(12-15-4-3-10-24-15)18(22)19-9-11-23-2/h3-8,10,12H,9,11H2,1-2H3,(H,19,22)(H,20,21)/b16-12- |
InChI Key |
SQWPGYJOCDKFLK-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: This step involves the preparation of a furan-2-yl derivative through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The furan-2-yl intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Condensation Reaction: The final step involves the condensation of the aminated intermediate with 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: NaH, Grignard reagents
Major Products
Oxidation: Furan epoxides
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide exhibit significant anticancer properties. For instance, research into related furan derivatives has shown that they can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that furan-based compounds could inhibit the growth of breast cancer cells (MCF-7) through the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. The presence of the methoxyethyl amino group may enhance its ability to interact with inflammatory mediators. Research has shown that similar benzamide derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Study:
In a study focusing on benzamide derivatives, several compounds were tested for their ability to reduce inflammation in animal models of arthritis. Results indicated significant reductions in swelling and pain, suggesting that this compound could have similar therapeutic effects .
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available furan derivatives. Modifications to improve efficacy or reduce toxicity are ongoing areas of research.
Synthesis Overview:
- Starting Materials: Furan derivatives and substituted benzamides.
- Reagents: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
- Yield Optimization: Adjusting reaction conditions (temperature, time) can significantly affect yield and purity.
Potential in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its ability to interact with multiple biological targets makes it a candidate for developing multi-target drugs for complex diseases like cancer and chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acrylamide derivatives and heterocyclic hybrids. Below is a detailed comparison of its structural, synthetic, and physicochemical properties with analogs reported in the literature.
Table 1: Structural and Physicochemical Comparison
Key Observations
Backbone Similarities: The target compound shares the (Z)-acrylamide backbone with analogs like 4e and 3b, which are critical for maintaining planarity and enabling π-π stacking interactions in biological targets .
Substituent Effects: The 2-methoxyethylamino group in the target compound is unique compared to the 3-hydroxy-4-methoxyphenylamino (4e) or branched alkyl chains (). This group may enhance solubility due to its ether-oxygen atom, though this requires experimental validation. The 4-methylbenzamide moiety is less polar than the 3,4,5-trimethoxybenzamide groups in 4e and 6b, which could influence membrane permeability .
Synthetic Routes: Most analogs (e.g., 4e, 3b) are synthesized via nucleophilic ring-opening of oxazolones or condensation reactions with thiosemicarbazides, typically under reflux in ethanol .
Biological Relevance :
- Compounds like 5(B22) (a structurally related antifungal agent) demonstrate that acrylamide derivatives with nitroaryl substituents exhibit potent bioactivity (MIC = 2 µg/mL against Candida albicans), suggesting that the target compound’s 4-methylbenzamide group could be optimized for similar applications .
Biological Activity
N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- Structure : The compound features a furan ring, an enone system, and an amide functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Several derivatives of furan compounds have demonstrated significant antibacterial activity against various strains of bacteria. For instance, a study highlighted that compounds derived from furan exhibited notable inhibition against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on the specific structure modifications .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 32 |
| N-{(1Z)-...} | E. coli, S. aureus | TBD |
Anticancer Activity
Recent studies have also explored the anticancer potential of furan derivatives. For example, certain conjugated furans showed promising results against human cervical cancer cells (HeLa), with IC50 values indicating significant cytotoxicity at low concentrations . The proposed mechanism involved mitochondrial modification and membranolytic effects.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Furan Conjugate A | HeLa | 0.15 ± 0.05 |
| N-{(1Z)-...} | HeLa | TBD |
Case Studies
- Antibacterial Efficacy : A study assessed various furan derivatives for their antibacterial properties against a panel of pathogens. The results indicated that modifications in the furan ring structure could enhance antibacterial potency significantly .
- Anticancer Mechanism : Another investigation focused on the mechanism of action of furan derivatives against cancer cells, revealing that certain compounds induced apoptosis through mitochondrial pathways and altered cell membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
